![molecular formula C18H18ClN3O4 B2868925 4-[2-(4-Chlorophenoxy)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380174-81-0](/img/structure/B2868925.png)
4-[2-(4-Chlorophenoxy)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Chlorophenoxy)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one, also known as CP-154,526, is a synthetic compound that belongs to the class of piperazine derivatives. It is a selective antagonist of the corticotropin-releasing factor receptor type 1 (CRF1) and has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
4-[2-(4-Chlorophenoxy)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one is a selective antagonist of the CRF1 receptor, which is involved in the regulation of the stress response. By blocking the CRF1 receptor, this compound reduces the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the release of stress hormones such as cortisol. This leads to a reduction in stress-induced behaviors and may be useful in the treatment of stress-related disorders.
Biochemical and physiological effects:
This compound has been shown to reduce the activity of the HPA axis and reduce stress-induced behaviors in animal models. It has also been shown to reduce the reinforcing effects of drugs of abuse and may be useful in preventing relapse. This compound has been shown to have a good safety profile and is well-tolerated in animal models.
実験室実験の利点と制限
The advantages of using 4-[2-(4-Chlorophenoxy)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one in lab experiments include its selectivity for the CRF1 receptor, its well-characterized pharmacological profile, and its potential therapeutic applications in various diseases. The limitations of using this compound in lab experiments include its high cost, the need for careful optimization of reaction conditions during synthesis, and the potential for off-target effects.
将来の方向性
There are several future directions for research on 4-[2-(4-Chlorophenoxy)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one. These include the development of more efficient synthesis methods, the optimization of dosing regimens for potential therapeutic applications, and the investigation of its potential use in the treatment of other diseases such as post-traumatic stress disorder and chronic pain. Further research is also needed to better understand the molecular mechanisms underlying its pharmacological effects and to identify potential off-target effects.
合成法
The synthesis of 4-[2-(4-Chlorophenoxy)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one involves the reaction of 4-chlorophenylacetic acid with 2-methoxypyridine-4-carboxylic acid to form the corresponding amide. This amide is then reacted with piperazine in the presence of a coupling agent to obtain this compound. The synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to ensure high yield and purity.
科学的研究の応用
4-[2-(4-Chlorophenoxy)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one has been extensively studied for its potential therapeutic applications in various diseases such as anxiety, depression, and addiction. It has been shown to reduce stress-induced behaviors in animal models and has potential as a treatment for stress-related disorders. This compound has also been studied for its potential use in the treatment of alcoholism and drug addiction. It has been shown to reduce the reinforcing effects of drugs of abuse and may be useful in preventing relapse.
特性
IUPAC Name |
4-[2-(4-chlorophenoxy)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-25-16-10-14(6-7-20-16)22-9-8-21(11-17(22)23)18(24)12-26-15-4-2-13(19)3-5-15/h2-7,10H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRDUEUMPTWIQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

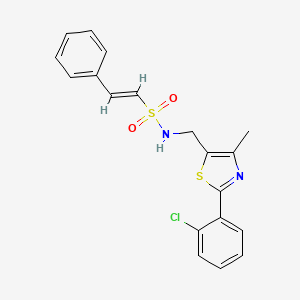
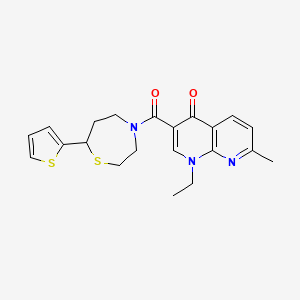
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2868844.png)
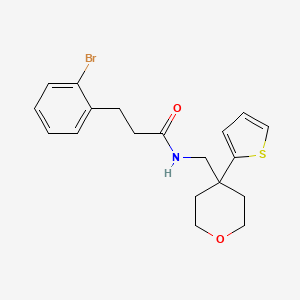

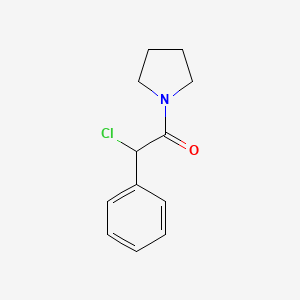

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B2868850.png)
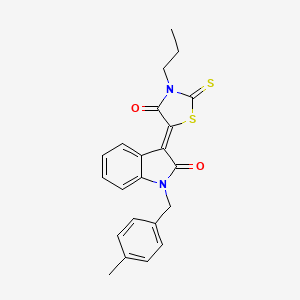
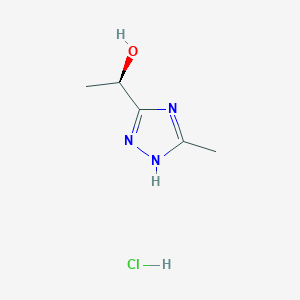
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2868858.png)
![2-[8-(4-Acetylpiperazin-1-yl)-3-methyl-2,6-dioxopurin-7-yl]ethyl acetate](/img/structure/B2868859.png)

![2-Amino-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2868865.png)